molecular formula C10H7ClF3NO4 B071142 methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 173903-15-6

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B071142
CAS No.: 173903-15-6
M. Wt: 297.61 g/mol
InChI Key: XMTCQQIMRUZNCL-UHFFFAOYSA-N
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Description

Preparation Methods

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate is typically synthesized through a two-step process :

    Step 1: Reaction of chlorocarbonyl chloride with methyl carbamate to produce N-chlorocarbonyl-N-methylcarbamate.

    Step 2: Reaction of N-chlorocarbonyl-N-methylcarbamate with 4-(trifluoromethoxy)aniline to yield this compound.

The reaction conditions often involve the use of organic solvents such as hexane, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorocarbonyl group.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid derivative.

    Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate has several scientific research applications :

    Agriculture: It is used in the synthesis of various pesticides, including insecticides, fungicides, and herbicides.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It is used in the development of new materials with unique properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets . The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can inhibit or modify the function of enzymes or other proteins, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as :

    This compound: Similar in structure but with different substituents on the phenyl ring.

    N-chlorocarbonyl-N-[4-(trifluoromethoxy)phenyl]carbamate: Lacks the methyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO4/c1-18-9(17)15(8(11)16)6-2-4-7(5-3-6)19-10(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCQQIMRUZNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=C(C=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051793
Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
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Molecular Weight

297.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173903-15-6
Record name Methyl N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173903-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(chlorocarbonyl)-N-(4-(trifluoromethoxy)phenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(chlorocarbonyl)-N-[4-(trifluoromethoxy)phenyl]-, methyl ester
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